molecular formula C17H14N4O4S B11037890 N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(4-nitrophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11037890
M. Wt: 370.4 g/mol
InChI Key: YSDTZGGXFZSWJK-UHFFFAOYSA-N
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Description

2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family It is characterized by the presence of an anilino group, a nitrophenyl group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of an aniline derivative with a nitrophenyl-substituted thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The anilino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ANILINO-N-(2,5-DICHLOROPHENYL)-4-{4-NITROPHENYL}-1,3-THIAZOLE-5-CARBOXAMIDE
  • 2-ANILINO-N-(2,5-DICHLOROPHENYL)-4-{4-NITROPHENYL}-1,3-THIAZOLE-5-CARBOXAMIDE

Uniqueness

2-ANILINO-N-(4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and the thiazine ring structure

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H14N4O4S/c22-15-10-14(26-17(20-15)19-11-4-2-1-3-5-11)16(23)18-12-6-8-13(9-7-12)21(24)25/h1-9,14H,10H2,(H,18,23)(H,19,20,22)

InChI Key

YSDTZGGXFZSWJK-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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